(2-Ethoxyethyl)trimethylammonium chloride
Overview
Description
(2-Ethoxyethyl)trimethylammonium chloride is a chemical compound that belongs to the class of quaternary ammonium salts. It is a derivative of choline, an essential nutrient that plays a critical role in various biological processes, including cell membrane structure, neurotransmitter synthesis, and lipid metabolism . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of choline, ethyl ether, hydrochloride typically involves the reaction of choline with ethyl ether in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Choline} + \text{Ethyl Ether} + \text{HCl} \rightarrow \text{Choline, Ethyl Ether, Hydrochloride} ]
Industrial Production Methods
In industrial settings, the production of choline, ethyl ether, hydrochloride is often carried out using large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of deep eutectic solvents (DES) such as choline chloride/urea has been explored as an environmentally friendly alternative for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl ether oxides, while substitution reactions can produce a variety of substituted choline derivatives .
Scientific Research Applications
(2-Ethoxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a component of dietary supplements.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
(2-Ethoxyethyl)trimethylammonium chloride exerts its effects primarily through its role as a precursor to acetylcholine, a critical neurotransmitter in the central nervous system. The compound is involved in the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity. The molecular targets include cholinergic receptors and pathways involved in neurotransmission, lipid metabolism, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: A common form of choline used in dietary supplements and animal feed.
Betaine: A derivative of choline involved in methylation reactions and osmoregulation.
Phosphatidylcholine: A major phospholipid in cell membranes, derived from choline.
Uniqueness
(2-Ethoxyethyl)trimethylammonium chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-ethoxyethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO.ClH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMJOUSKXVBQH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4358-14-9 (Parent) | |
Record name | Ammonium, (2-ethoxyethyl)trimethyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90979615 | |
Record name | 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-89-1 | |
Record name | Ammonium, (2-ethoxyethyl)trimethyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Ethoxyethyl)trimethylammonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566X5BN8SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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